molecular formula C10H7BrF3N3O B12293739 N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B12293739
M. Wt: 322.08 g/mol
InChI Key: ZJGVPGPYVXKRFJ-UHFFFAOYSA-N
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Description

N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is a synthetic compound belonging to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 8th position, and a trifluoroacetamide group at the 2nd position of the imidazo[1,2-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The bromine and trifluoroacetamide groups play a crucial role in its binding affinity and specificity towards these targets . The exact pathways and targets would depend on the specific application and context of use .

Properties

Molecular Formula

C10H7BrF3N3O

Molecular Weight

322.08 g/mol

IUPAC Name

N-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H7BrF3N3O/c1-5-2-6(11)3-17-4-7(15-8(5)17)16-9(18)10(12,13)14/h2-4H,1H3,(H,16,18)

InChI Key

ZJGVPGPYVXKRFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)NC(=O)C(F)(F)F)Br

Origin of Product

United States

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